1-Ethoxy-3-[(Z)-(3-ethoxyphenyl)-NNO-azoxy]benzene
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Overview
Description
1-Ethoxy-3-[(Z)-(3-ethoxyphenyl)-NNO-azoxy]benzene is an organic compound that belongs to the class of azoxybenzenes. These compounds are characterized by the presence of an azoxy group (-N=N(O)-) attached to two aromatic rings. This particular compound has two ethoxy groups (-OCH2CH3) attached to the benzene rings, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-3-[(Z)-(3-ethoxyphenyl)-NNO-azoxy]benzene typically involves the following steps:
Nitration: The starting material, 1-ethoxybenzene, undergoes nitration to form 1-ethoxy-3-nitrobenzene.
Reduction: The nitro group is then reduced to an amino group, resulting in 1-ethoxy-3-aminobenzene.
Diazotization: The amino group is converted to a diazonium salt through diazotization.
Coupling Reaction: The diazonium salt is then coupled with another molecule of 1-ethoxybenzene to form the azoxy compound.
Industrial Production Methods
Industrial production of azoxybenzenes often involves similar steps but on a larger scale. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to increase yield and efficiency. Common reagents used in these processes include nitric acid for nitration, reducing agents like iron powder or tin chloride for reduction, and sodium nitrite for diazotization.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-3-[(Z)-(3-ethoxyphenyl)-NNO-azoxy]benzene can undergo various chemical reactions, including:
Oxidation: The azoxy group can be oxidized to form nitro compounds.
Reduction: The azoxy group can be reduced to form amines.
Substitution: The ethoxy groups can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and acids (sulfuric acid, nitric acid).
Major Products
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
1-Ethoxy-3-[(Z)-(3-ethoxyphenyl)-NNO-azoxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethoxy-3-[(Z)-(3-ethoxyphenyl)-NNO-azoxy]benzene involves its interaction with molecular targets through the azoxy group. The azoxy group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The ethoxy groups can also affect the compound’s solubility and binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
1-Ethoxy-4-[(Z)-(4-ethoxyphenyl)-NNO-azoxy]benzene: Similar structure but with different substitution pattern.
1-Methoxy-3-[(Z)-(3-methoxyphenyl)-NNO-azoxy]benzene: Similar structure but with methoxy groups instead of ethoxy groups.
1-Propoxy-3-[(Z)-(3-propoxyphenyl)-NNO-azoxy]benzene: Similar structure but with propoxy groups instead of ethoxy groups.
Uniqueness
1-Ethoxy-3-[(Z)-(3-ethoxyphenyl)-NNO-azoxy]benzene is unique due to the presence of ethoxy groups, which can influence its chemical properties, such as solubility and reactivity
Properties
CAS No. |
557104-69-5 |
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Molecular Formula |
C16H18N2O3 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
(3-ethoxyphenyl)-(3-ethoxyphenyl)imino-oxidoazanium |
InChI |
InChI=1S/C16H18N2O3/c1-3-20-15-9-5-7-13(11-15)17-18(19)14-8-6-10-16(12-14)21-4-2/h5-12H,3-4H2,1-2H3 |
InChI Key |
UFRGQLVRCRHAHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)N=[N+](C2=CC(=CC=C2)OCC)[O-] |
Origin of Product |
United States |
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